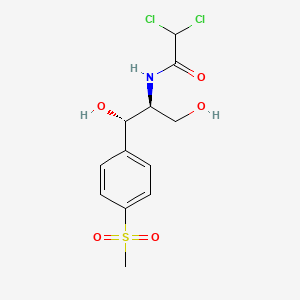

ent-Thiamphenicol

Description

Properties

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033713, DTXSID501333049 | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19934-71-5, 847-25-6 | |

| Record name | WIN 5063-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to ent-Thiamphenicol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Thiamphenicol is the enantiomer of Thiamphenicol, a broad-spectrum antibiotic. Thiamphenicol belongs to the amphenicol class of antibiotics and is a structural analog of chloramphenicol. It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] The biological activity of many chiral drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater therapeutic effects than the other. This guide provides a detailed overview of the chemical structure and properties of this compound, the (1S,2S) stereoisomer, in comparison to its biologically active counterpart, Thiamphenicol, the (1R,2R) stereoisomer.

Chemical Structure and Properties

The chemical structure of this compound is 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide. Enantiomers share the same physical and chemical properties, with the exception of their interaction with plane-polarized light.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of both Thiamphenicol and its enantiomer, this compound.

| Property | Thiamphenicol ((1R,2R)-isomer) | This compound ((1S,2S)-isomer) |

| Molecular Formula | C₁₂H₁₅Cl₂NO₅S[3] | C₁₂H₁₅Cl₂NO₅S |

| Molecular Weight | 356.22 g/mol [4] | 356.22 g/mol |

| Melting Point | 163-166 °C[5] | 164.3-166.3 °C |

| Specific Optical Rotation ([α]ᴅ²⁵) | +12.9° (in ethanol) | -12.6° (c=1, in ethanol) |

| Solubility | Slightly soluble in water. Soluble in ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | Expected to have similar solubility to the (1R,2R)-isomer. |

Biological Activity and Mechanism of Action

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of Thiamphenicol, which is presumed to be the target for this compound as well, although with likely different binding affinity.

Caption: Mechanism of bacterial protein synthesis inhibition by Thiamphenicol.

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, it can be obtained through the resolution of the racemic mixture, which is synthesized from 2-amino-1-(4-methylmercaptophenyl)-1,3-propanediol. The following is a generalized workflow for the synthesis and resolution.

Caption: Generalized workflow for the synthesis and resolution of Thiamphenicol enantiomers.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of Thiamphenicol can be separated and analyzed using chiral HPLC.

Methodology:

-

Column: (S,S)-Whelk-O1 chiral stationary phase (CSP).

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol, isopropanol). A typical mobile phase composition is n-hexane/ethanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Elute the enantiomers isocratically.

-

Monitor the eluent at 225 nm to detect the separated enantiomers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thiamphenicol | 15318-45-3 [chemicalbook.com]

- 3. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. 2393-92-2 CAS MSDS (THIAMPHENICOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

What is the difference between Thiamphenicol and ent-Thiamphenicol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol, a broad-spectrum antibiotic, is a notable member of the amphenicol class of drugs. Its chemical structure, featuring two chiral centers, gives rise to four possible stereoisomers. However, its antibacterial activity is exclusively associated with one of these isomers: the D-threo-diastereomer, known as Thiamphenicol. Its enantiomer, ent-Thiamphenicol (the L-threo-diastereomer), is biologically inactive. This technical guide provides an in-depth exploration of the critical differences between Thiamphenicol and this compound, focusing on their stereochemistry, physicochemical properties, biological activity, and the methodologies for their synthesis and separation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Chirality in Drug Action

Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The case of Thiamphenicol and its enantiomer, this compound, serves as a classic example of this principle. While Thiamphenicol is a potent inhibitor of bacterial protein synthesis, its mirror image is devoid of such activity.[1][2] Understanding the structural and functional distinctions between these two molecules is paramount for drug design, synthesis, and quality control.

Stereochemistry: The Structural Foundation of Activity

Thiamphenicol is the D-(−)-threo-1-(4'-methylsulfonylphenyl)-2-dichloroacetamido-1,3-propanediol. The designation "D-threo" refers to the specific spatial arrangement of the substituents around the two chiral centers at positions 1 and 2 of the propanediol backbone. The absolute configuration of the biologically active Thiamphenicol is (1R, 2R).[1]

Conversely, this compound is the L-(+)-threo isomer, with the opposite (1S, 2S) absolute configuration. The relationship between these two molecules is that of enantiomers.

Caption: Stereochemical relationship between Thiamphenicol and this compound.

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior in the presence of plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are key distinguishing features.

| Property | Thiamphenicol (D-threo) | This compound (L-threo) | Racemic Thiamphenicol |

| Absolute Configuration | (1R, 2R) | (1S, 2S) | (1R, 2R) and (1S, 2S) |

| Specific Rotation ([α]D25) | +12.9° (c=5, in ethanol) | -12.6° (c=1, in ethanol) | 0° |

| Melting Point (°C) | 163-166 | 164.3-166.3 | 181-183 |

Data compiled from various chemical suppliers and literature.

Biological Activity: The Crucial Difference

The most significant distinction between Thiamphenicol and its enantiomer lies in their biological activity. Thiamphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting peptidyl transferase and halting protein synthesis.[3] This interaction is highly stereospecific.

The (1R, 2R) configuration of Thiamphenicol is essential for its proper binding to the ribosomal target. The spatial arrangement of the hydroxyl groups and the dichloroacetylamino side chain creates the precise conformation required for effective interaction. In contrast, this compound, with its (1S, 2S) configuration, does not fit into the binding pocket of the bacterial ribosome and is therefore considered biologically inactive as an antibacterial agent.[2]

While direct comparative Minimum Inhibitory Concentration (MIC) data for this compound is scarce due to its inactivity, the literature consistently reports that only the D-threo isomer of the amphenicol class possesses antibacterial properties.

Antibacterial Spectrum of Thiamphenicol

Thiamphenicol is effective against a broad range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against various pathogens.

| Bacterial Species | MIC Range (µg/mL) |

| Streptococcus pneumoniae | ≤0.5 - 4 |

| Streptococcus pyogenes | ≤0.5 - 4 |

| Enterococcus spp. | ≤0.5 - 4 |

| Staphylococcus aureus | 8 - 64 |

| Salmonella spp. | 8 - 64 |

| Escherichia coli | 8 - >64 |

| Klebsiella pneumoniae | 8 - >64 |

| Haemophilus influenzae | 0.1 - 1.56 |

| Bacteroides fragilis | up to 12.5 |

| Neisseria gonorrhoeae | Effective |

Data from in vitro studies.

Experimental Protocols

Synthesis and Resolution

The synthesis of Thiamphenicol can be achieved through various routes, often starting from p-methylthiobenzaldehyde or a derivative of chloramphenicol. A common strategy involves the synthesis of the racemic mixture followed by chiral resolution to isolate the desired D-threo enantiomer.

Illustrative Synthetic Pathway:

Caption: Generalized synthetic and resolution workflow for Thiamphenicol and this compound.

Detailed Methodologies:

-

Synthesis of Racemic Thiamphenicol Base: A common method involves the condensation of p-methylthiobenzaldehyde with glycine, followed by several steps to yield the racemic threo-2-amino-1-(p-methylthiophenyl)-1,3-propanediol.

-

Chiral Resolution: The racemic base is then treated with a chiral resolving agent, such as L-(+)-tartaric acid. This forms two diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.

-

Dichloroacetylation and Oxidation: The separated D-threo and L-threo aminodiol bases are then dichloroacetylated, typically using methyl dichloroacetate. The final step involves the oxidation of the methylthio group to a methylsulfonyl group, often with an oxidizing agent like peracetic acid, to yield Thiamphenicol and this compound, respectively.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of Thiamphenicol can be effectively separated and quantified using chiral HPLC.

Experimental Workflow:

Caption: Experimental workflow for the chiral separation of Thiamphenicol enantiomers by HPLC.

Typical HPLC Parameters:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is crucial for enantiomeric separation.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol is commonly used. The ratio of these solvents is optimized to achieve the best resolution.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 225 nm).

-

Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducible results.

Under these conditions, Thiamphenicol and this compound will have different retention times, allowing for their separation and quantification.

Conclusion

The distinction between Thiamphenicol and this compound is a clear and compelling illustration of the importance of stereochemistry in drug action. While they are mirror images of each other and possess nearly identical physicochemical properties in an achiral environment, their interaction with the chiral environment of a bacterial ribosome leads to a stark divergence in biological activity. Thiamphenicol, the (1R, 2R)-enantiomer, is a potent antibiotic, whereas this compound, the (1S, 2S)-enantiomer, is inactive. This knowledge is fundamental for the synthesis, purification, and quality control of Thiamphenicol as a therapeutic agent, ensuring that only the active enantiomer is present in the final drug product. The methodologies for their synthesis and separation underscore the advanced chemical techniques required to harness the therapeutic potential of chiral molecules.

References

- 1. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Thiamphenicol and their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol is a broad-spectrum antibiotic and a structural analogue of chloramphenicol. Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit. A key feature of the thiamphenicol molecule is the presence of two chiral centers at the C1 and C2 positions of the propanediol side chain. This gives rise to four distinct stereoisomers: a pair of enantiomers with the threo relative configuration and a pair of enantiomers with the erythro relative configuration. The biological activity of thiamphenicol is highly dependent on its stereochemistry, with the (1R,2R)-D-threo isomer being the pharmacologically active compound.[1] This guide provides a detailed overview of the nomenclature, physicochemical properties, and biological activities of the four stereoisomers of thiamphenicol.

Nomenclature of Thiamphenicol Stereoisomers

The four stereoisomers of thiamphenicol can be systematically named using two main nomenclature systems: the D/L and erythro/threo system and the Cahn-Ingold-Prelog (R/S) system.

-

D/L and Erythro/Threo System: This system relates the configuration of the chiral centers to glyceraldehyde. In the context of amino alcohols like thiamphenicol, the threo diastereomer has the two adjacent functional groups on opposite sides in a Fischer projection, while the erythro diastereomer has them on the same side. The D and L designation refers to the configuration of the carbon atom corresponding to the alpha-carbon of the parent amino acid.

-

Cahn-Ingold-Prelog (R/S) System: This system assigns priorities to the substituents around each chiral center based on atomic number. The configuration is then designated as R (rectus) or S (sinister).

The four stereoisomers of thiamphenicol are:

-

(1R,2R)-2-(2,2-dichloroacetamido)-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol: Also known as D-threo-thiamphenicol. This is the biologically active isomer.

-

(1S,2S)-2-(2,2-dichloroacetamido)-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol: Also known as L-threo-thiamphenicol. This is the enantiomer of the active isomer.

-

(1R,2S)-2-(2,2-dichloroacetamido)-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol: Also known as D-erythro-thiamphenicol.

-

(1S,2R)-2-(2,2-dichloroacetamido)-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol: Also known as L-erythro-thiamphenicol.

The relationships between these stereoisomers are illustrated in the diagram below.

Data Presentation

Physicochemical Properties of Thiamphenicol Stereoisomers

The following table summarizes the available physicochemical data for the stereoisomers of thiamphenicol. Data for the L-threo, D-erythro, and L-erythro isomers are not widely reported in the readily available scientific literature.

| Stereoisomer | Configuration | Melting Point (°C) | Specific Optical Rotation ([α]D) |

| D-threo-thiamphenicol | (1R,2R) | 164.3 - 166.3 | +12.8° (c=2, ethanol) |

| L-threo-thiamphenicol | (1S,2S) | Data not found | Data not found |

| D-erythro-thiamphenicol | (1R,2S) | Data not found | Data not found |

| L-erythro-thiamphenicol | (1S,2R) | Data not found | Data not found |

Comparative Antimicrobial Activity of Thiamphenicol Stereoisomers

| Stereoisomer | Configuration | Relative Antimicrobial Activity |

| D-threo-thiamphenicol | (1R,2R) | High |

| L-threo-thiamphenicol | (1S,2S) | Very Low / Inactive |

| D-erythro-thiamphenicol | (1R,2S) | Very Low / Inactive |

| L-erythro-thiamphenicol | (1S,2R) | Very Low / Inactive |

Experimental Protocols

Separation of Thiamphenicol Stereoisomers by High-Performance Liquid Chromatography (HPLC)

The four stereoisomers of thiamphenicol can be separated and quantified using chiral HPLC. The following protocol is a representative method based on published literature.

Objective: To separate the four stereoisomers of thiamphenicol.

Materials:

-

Thiamphenicol reference standard (mixture of isomers)

-

HPLC grade n-hexane

-

HPLC grade ethanol

-

HPLC grade isopropanol

-

Chiral stationary phase column (e.g., Whelk-O1, Chiralcel OD-H, or similar)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) in a specific ratio. A common starting point is a 90:10 (v/v) mixture of n-hexane and ethanol. The optimal ratio may need to be determined empirically to achieve the best resolution.

-

Sample Preparation: Dissolve a small amount of the thiamphenicol reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Whelk-O1, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane:Ethanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The four stereoisomers should elute as separate peaks. The elution order will depend on the specific chiral stationary phase used.

General Synthetic Approach for D-threo-Thiamphenicol

Step 1: Reduction of the Nitro Group

The nitro group of D-p-nitrophenylserine ethyl ester is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium on carbon catalyst.

Step 2: Diazotization and Thiolation

The resulting amino group is converted to a diazonium salt, which is then reacted with a methyl mercaptide to introduce the methylthio group.

Step 3: Oxidation

The methylthio group is oxidized to the methylsulfonyl group using an oxidizing agent like hydrogen peroxide.

Step 4: Amide Formation

The amino group on the propanediol backbone is acylated with dichloroacetyl chloride or a similar reagent to form the final thiamphenicol molecule.

Step 5: Purification

The final product is purified by recrystallization to yield the D-threo-thiamphenicol.

Conclusion

References

ent-Thiamphenicol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Thiamphenicol is the enantiomer of the broad-spectrum antibiotic Thiamphenicol. As a methyl-sulfonyl derivative of Chloramphenicol, it is an antimicrobial agent that exhibits its effects through the inhibition of bacterial protein synthesis.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols to facilitate further research and development.

Core Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 19934-71-5 | [1] |

| Molecular Weight | 356.22 g/mol | [1] |

| Molecular Formula | C₁₂H₁₅Cl₂NO₅S | [1] |

| Synonyms | ent-Dextrosulphenidol, (S,S)-Thiamphenicol, 2,2-dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide |

Mechanism of Action

This compound functions by targeting and inhibiting bacterial protein synthesis. This is achieved through its binding to the 50S ribosomal subunit, which in turn obstructs the activity of peptidyl transferase. This enzyme is critical for the formation of peptide bonds between amino acids during the elongation phase of protein translation. By preventing the proper positioning of aminoacyl-tRNA and the growing peptide chain, this compound effectively halts protein production, leading to a bacteriostatic effect.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established methods for Thiamphenicol and can be adapted for its enantiomer.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Prepare a master mix containing the cell-free extract, DNA template, amino acids, and energy source.

-

Dispense the master mix into a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a no-drug control.

-

Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

This compound stock solution

Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control (MHB + inoculum) and a sterility control (MHB only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Ribosome Binding Assay

This assay confirms the direct interaction of this compound with the bacterial ribosome, often through competition with a radiolabeled or fluorescently-labeled ligand.

Materials:

-

Purified 70S ribosomes from E. coli

-

Fluorescently-labeled antibiotic that binds to the 50S subunit (e.g., BODIPY-Erythromycin)

-

This compound

-

Binding buffer (e.g., 20 mM HEPES-KOH, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20)

-

Fluorometer capable of measuring fluorescence polarization

Procedure:

-

Incubate a fixed concentration of 70S ribosomes with the fluorescently-labeled antibiotic in the binding buffer until equilibrium is reached.

-

Add increasing concentrations of this compound to the mixture.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence polarization of each sample.

-

A decrease in fluorescence polarization indicates displacement of the fluorescent probe by this compound, confirming binding to the ribosome.

-

The data can be used to determine the binding affinity (Kᵢ) of this compound.

Conclusion

This compound is a promising subject for antimicrobial research. Its well-defined mechanism of action, targeting the bacterial ribosome, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore its efficacy, spectrum of activity, and potential for therapeutic applications. As with any enantiomeric compound, comparative studies with Thiamphenicol are crucial to fully elucidate its unique properties and potential advantages.

References

A Deep Dive into the Physicochemical Properties of ent-Thiamphenicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Thiamphenicol, the enantiomer of the broad-spectrum antibiotic Thiamphenicol, is a compound of significant interest in pharmaceutical research. As a methyl-sulfonyl derivative of Chloramphenicol, it exhibits a notable safety profile, particularly concerning the reduced risk of aplastic anemia.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and experimental workflows.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound, compiled from various scientific sources. As the enantiomer of Thiamphenicol, its physical and chemical properties are generally expected to be identical, with the exception of its interaction with polarized light.

| Identifier | Value | Reference |

| IUPAC Name | 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | [2] |

| CAS Number | 19934-71-5 | [3] |

| Molecular Formula | C₁₂H₁₅Cl₂NO₅S | [3] |

| Molecular Weight | 356.22 g/mol | [3] |

| Property | Value | Reference |

| Melting Point | 163-166 °C | |

| pKa (Strongest Acidic) | 11.05 (Predicted) | |

| logP | -0.3 (Calculated) | |

| Appearance | White to off-white crystalline powder |

| Solvent | Solubility | Reference |

| Water | Slightly soluble | |

| Ethanol | 50 mg/mL | |

| DMSO | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Acetonitrile | Soluble | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |

| Spectroscopic Data | Value | Reference |

| UV λmax (in Ethanol) | 225, 266 nm | |

| UV λmax (in Water) | 224 nm | |

| IR Specific Peak (in Methanol) | 1694.1 cm⁻¹ |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.

-

The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which the substance is completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a syringe fitted with a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.

-

The concentration of this compound in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) can be determined using the shake-flask method.

Methodology:

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the this compound solution.

-

The flask is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Mechanism of Action

This compound, like its stereoisomer, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The following diagram illustrates this pathway.

Caption: Mechanism of action of this compound.

Experimental Workflow: Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of ent-Thiamphenicol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiamphenicol is a broad-spectrum, bacteriostatic antibiotic of the amphenicol class, structurally analogous to chloramphenicol. Its antimicrobial activity stems from the stereospecific inhibition of bacterial protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanism of action, focusing on the critical role of stereochemistry. We elucidate the mechanism of the biologically active D-threo isomer, Thiamphenicol, to explain the corresponding inactivity of its enantiomer, ent-Thiamphenicol (the L-threo isomer). The guide details the interaction with the bacterial 50S ribosomal subunit, presents quantitative data on inhibitory activity, describes key experimental protocols for mechanism-of-action studies, and provides visual diagrams of the core pathways and workflows.

Introduction: The Critical Role of Stereochemistry

Thiamphenicol is a methyl-sulfonyl derivative of chloramphenicol, developed to offer a similar antibacterial spectrum with a reduced risk of aplastic anemia.[1][2] The biological activity of amphenicols is highly dependent on their three-dimensional structure. Chloramphenicol, the parent compound, has four stereoisomers, but only the D-threo isomer demonstrates significant antibacterial activity.[3][4] Thiamphenicol is the D-(1R,2R)-threo isomer. Its enantiomer, this compound, is the L-(1S,2S)-threo isomer.[5] Understanding the mechanism of action of this compound requires a detailed examination of the stereospecific interactions of its active counterpart with the bacterial ribosome. This guide will demonstrate that the "mechanism" of this compound is fundamentally a failure to bind to the molecular target due to its incorrect stereochemical configuration.

The Molecular Target: The Bacterial Ribosome's Peptidyl Transferase Center

The primary target of Thiamphenicol is the bacterial 70S ribosome, a complex macromolecular machine responsible for protein synthesis. Specifically, the drug binds to the 50S large subunit, which catalyzes the formation of peptide bonds. The functional core of the 50S subunit is the Peptidyl Transferase Center (PTC), located within the domain V of the 23S rRNA. The PTC is a highly conserved region responsible for orienting the aminoacyl-tRNA (aa-tRNA) in the acceptor site (A-site) and the peptidyl-tRNA in the donor site (P-site) to facilitate peptide bond formation.

Core Mechanism of Action of Thiamphenicol (D-threo Isomer)

The bacteriostatic effect of Thiamphenicol is achieved through the targeted inhibition of the protein synthesis elongation cycle. The process involves several key steps:

-

Binding to the 50S Ribosomal Subunit: Thiamphenicol binds to the A-site of the Peptidyl Transferase Center on the 50S subunit. This binding is reversible.

-

Inhibition of Peptidyl Transferase: By occupying this critical location, Thiamphenicol sterically hinders the proper accommodation of the aminoacyl end of an incoming aa-tRNA molecule.

-

Blockade of Peptide Bond Formation: This obstruction prevents the formation of a peptide bond between the growing polypeptide chain (attached to the P-site tRNA) and the new amino acid (on the A-site tRNA).

-

Halting Protein Elongation: The inability to form peptide bonds effectively stalls the ribosome, leading to a cessation of protein synthesis and, consequently, the inhibition of bacterial growth and replication.

This mechanism is highly specific to the D-threo isomer due to the precise fit of its propanediol moiety and dichloroacetyl tail within the rRNA-defined pocket of the PTC. The L-threo enantiomer, this compound, with its mirrored configuration, cannot establish the necessary molecular interactions for stable binding, rendering it biologically inactive.

Secondary Action: Inhibition of Mitochondrial Protein Synthesis

Due to the evolutionary similarities between bacterial and eukaryotic mitochondrial ribosomes, Thiamphenicol can also inhibit protein synthesis within the mitochondria of host cells. This off-target effect is a key consideration in its toxicological profile, although it is not associated with the irreversible aplastic anemia linked to chloramphenicol. This inhibition can lead to dose-dependent bone marrow suppression.

Quantitative Data on Inhibitory Activity

The efficacy of Thiamphenicol is quantified by parameters such as Minimum Inhibitory Concentration (MIC) and dissociation constants (Kd).

Table 1: Minimum Inhibitory Concentrations (MICs) of Thiamphenicol against Various Pathogens

| Bacterial Species | MIC Range (mg/L or µg/mL) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 2 | |

| Staphylococcus aureus | 32 | |

| Escherichia coli | 32 |

| Haemophilus influenzae | 0.25 | |

Table 2: Dissociation Constants (Kd) for Amphenicols with Bacterial Ribosomes

| Compound | Ribosome State | Kd (µM) | Reference |

|---|---|---|---|

| Thiamphenicol | Run-off ribosomes | 6.8 | |

| Thiamphenicol | Polysomes (peptidyl-tRNA at P-site) | 2.3 | |

| Chloramphenicol | Run-off ribosomes | 4.6 |

| Chloramphenicol | Polysomes (peptidyl-tRNA at P-site) | 1.5 | |

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

Methodology:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of Thiamphenicol is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is read as the lowest concentration of Thiamphenicol at which there is no visible turbidity (bacterial growth).

Protocol: In Vitro Assay for Mitochondrial Protein Synthesis Inhibition

This protocol measures the specific inhibition of mitochondrial protein synthesis in eukaryotic cells.

Methodology:

-

Cell Culture: Eukaryotic cells (e.g., HeLa, HEK293) are cultured to near confluence.

-

Inhibition of Cytoplasmic Translation: Cells are pre-incubated for 30-60 minutes in methionine-free medium containing a cytoplasmic translation inhibitor (e.g., 100 µg/mL cycloheximide or emetine). This step ensures that only mitochondrial protein synthesis will be measured.

-

Thiamphenicol Treatment: The test compound, Thiamphenicol (or this compound as a negative control), is added at various concentrations, and cells are incubated for a defined period.

-

Metabolic Labeling: A radiolabeled amino acid precursor, typically ³⁵S-methionine, is added to the medium for 1-2 hours to label newly synthesized mitochondrial proteins.

-

Cell Lysis: The labeling is stopped by washing with ice-cold PBS. Cells are then lysed using an appropriate ice-cold lysis buffer (e.g., RIPA buffer).

-

Protein Quantification & Analysis: Total protein concentration in the lysate is determined. The radiolabeled mitochondrial proteins are separated by SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or phosphorimaging to determine the level of inhibition.

Conclusion

The mechanism of action of Thiamphenicol is a well-defined, stereospecific process involving the inhibition of the peptidyl transferase center of the bacterial 50S ribosome. This guide establishes that the biological activity is exclusive to the D-threo isomer. Consequently, its enantiomer, this compound, is considered biologically inactive as its molecular geometry prevents the high-affinity binding required to inhibit ribosomal function. For researchers in drug development, this highlights the paramount importance of stereochemistry in drug design and evaluation. While this compound itself is not an effective antimicrobial, its use as a negative control in experiments or as a scaffold for novel derivatives remains a valid scientific application.

References

- 1. Thiamphenicol [fao.org]

- 2. Thiamphenicol - Wikipedia [en.wikipedia.org]

- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Stereospecific World of Thiamphenicol: A Technical Guide to the Biological Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol, a structural analogue of chloramphenicol, is a broad-spectrum antibiotic widely used in veterinary and human medicine. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria. A key feature of thiamphenicol, and a significant advantage over its predecessor chloramphenicol, is the substitution of the p-nitro group with a methylsulfonyl group. This modification is understood to be responsible for the markedly reduced risk of aplastic anemia, a severe and often fatal side effect associated with chloramphenicol.

Like chloramphenicol, thiamphenicol possesses two chiral centers, resulting in four possible stereoisomers. However, it is widely accepted that the biological activity of thiamphenicol is stereospecific, with the D-threo enantiomer being the active form. This technical guide provides an in-depth exploration of the biological activity of thiamphenicol's enantiomers, focusing on their differential effects, underlying mechanisms, and the experimental methodologies used for their characterization.

Stereochemistry and Biological Activity

The antibacterial efficacy of thiamphenicol resides almost exclusively in the D-(-)-threo-isomer. This stereoselectivity is a critical aspect of its pharmacology and is analogous to that observed with chloramphenicol, where only the D-threo isomer exhibits significant antibacterial properties. The specific three-dimensional conformation of the D-threo enantiomer is essential for its precise binding to the bacterial ribosome.

While direct comparative studies quantifying the antibacterial activity of the L-threo enantiomer are not extensively available in publicly accessible literature, the established principle of stereospecificity for this class of antibiotics strongly suggests that the L-threo isomer is largely devoid of significant antibacterial action. The majority of published studies on the antibacterial spectrum of thiamphenicol utilize either the racemic mixture or the active D-threo isomer.

Mechanism of Action: A Stereospecific Interaction

The primary target of thiamphenicol is the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. The D-threo enantiomer of thiamphenicol binds to the peptidyl transferase center (PTC) of the 50S subunit, effectively blocking the peptidyl transferase step in protein elongation. This inhibition prevents the formation of peptide bonds between amino acids, thereby halting the synthesis of essential bacterial proteins and leading to the cessation of growth and replication.

The precise fit of the D-threo enantiomer into the binding pocket of the ribosome is governed by specific stereochemical interactions. The spatial arrangement of the hydroxyl groups and the dichloroacetyl moiety of the D-threo isomer allows for the formation of key hydrogen bonds and hydrophobic interactions with the ribosomal RNA and proteins, stabilizing the drug-ribosome complex. The L-threo enantiomer, with its different spatial configuration, is unable to achieve this optimal binding, rendering it inactive.

Caption: Mechanism of action of Thiamphenicol enantiomers.

Antibacterial Spectrum and Quantitative Data

Thiamphenicol exhibits a broad spectrum of activity against a variety of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for thiamphenicol against several clinically relevant bacterial species. It is important to note that these values are typically reported for the active D-threo isomer or the racemic mixture.

| Bacterial Species | Thiamphenicol MIC Range (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 0.25 - 4 | [1] |

| Haemophilus influenzae | 0.125 - 2 | [1] |

| Neisseria gonorrhoeae | 0.25 - 2 | [2] |

| Escherichia coli | 2 - 32 | [3] |

| Staphylococcus aureus | 2 - 32 | [3] |

| Bacteroides fragilis | 4 - 16 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Differential Toxicity of Enantiomers

A significant advantage of thiamphenicol over chloramphenicol is its reduced hematotoxicity; it has not been associated with the idiosyncratic, irreversible aplastic anemia linked to chloramphenicol. The dose-dependent, reversible bone marrow suppression can still occur with thiamphenicol, although it is generally considered to be less severe.

The differential toxicity of the individual enantiomers of thiamphenicol has not been extensively studied and reported in publicly available literature. However, it is hypothesized that any cytotoxicity associated with thiamphenicol is likely attributed to the D-threo enantiomer, as it is the biologically active form that may interact with mitochondrial ribosomes, which share some structural similarities with bacterial ribosomes. The L-threo enantiomer, being largely inactive, is presumed to have a significantly lower potential for toxicity. Further research is required to definitively characterize the toxicological profiles of the individual enantiomers.

Experimental Protocols

Chiral Separation of Thiamphenicol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the D-threo and L-threo enantiomers of thiamphenicol.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type)

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column used.

-

Thiamphenicol standard (racemic mixture and/or pure enantiomers)

-

Sample containing thiamphenicol enantiomers

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the thiamphenicol sample in a suitable solvent, typically the mobile phase, to a known concentration.

-

Injection: Inject a fixed volume of the prepared sample onto the HPLC column.

-

Chromatographic Separation: The enantiomers are separated as they travel through the column due to their differential interactions with the CSP.

-

Detection: Monitor the eluent using a UV detector at a wavelength where thiamphenicol absorbs maximally (typically around 225 nm).

-

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The retention time identifies each enantiomer, and the peak area can be used for quantification.

Caption: Workflow for chiral HPLC separation of Thiamphenicol enantiomers.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Thiamphenicol enantiomer stock solution of known concentration

-

Sterile diluent (e.g., saline or broth)

Procedure:

-

Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of the thiamphenicol enantiomer stock solution in the microtiter plate wells using MHB to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the thiamphenicol enantiomer at which there is no visible growth (turbidity) in the well.

Conclusion

The biological activity of thiamphenicol is intrinsically linked to its stereochemistry, with the D-threo enantiomer being the pharmacologically active form responsible for its antibacterial effects. The mechanism of action, involving the specific inhibition of bacterial protein synthesis, is a direct consequence of the precise three-dimensional structure of the D-threo isomer and its ability to bind effectively to the bacterial ribosome. While the L-threo enantiomer is considered biologically inactive, a comprehensive understanding of its potential off-target effects and toxicological profile requires further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of the stereospecific properties of thiamphenicol, which is crucial for optimizing its therapeutic use and for the development of future antimicrobial agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or veterinary advice. The experimental protocols provided are general guidelines and may require optimization for specific applications.

References

- 1. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]

- 2. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 3. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

ent-Thiamphenicol: A Technical Guide to the Inactive Enantiomer of a Broad-Spectrum Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamphenicol, a broad-spectrum bacteriostatic antibiotic, is a notable member of the amphenicol class, prized for its efficacy against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action, the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, is critically dependent on its stereochemistry. This technical guide provides an in-depth exploration of ent-Thiamphenicol, the (1S,2S)-enantiomer of the active D-threo-(1R,2R)-Thiamphenicol. While the D-threo isomer exhibits potent antibacterial properties, this compound is considered biologically inactive. This guide will detail the stereospecific nature of Thiamphenicol's activity, present available quantitative data, outline key experimental protocols for determining biological activity, and provide visual diagrams of relevant pathways and workflows. This document serves as a comprehensive resource for researchers in drug development, microbiology, and medicinal chemistry, highlighting the pivotal role of stereoisomerism in pharmacology.

Introduction: The Stereochemical Imperative of Amphenicol Antibiotics

The amphenicol class of antibiotics, which includes both chloramphenicol and its derivative thiamphenicol, is characterized by a core structure containing two chiral centers. This results in the potential for four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. It is a well-established principle in pharmacology that the biological activity of these compounds resides almost exclusively in the D-threo-(1R,2R) isomer[1][2]. The specific three-dimensional arrangement of the substituents on the propanediol backbone is crucial for effective binding to the A-site of the peptidyl transferase center on the bacterial 50S ribosomal subunit[1]. Any deviation from this specific stereoconfiguration, as is the case with the L-threo enantiomer (this compound), results in a significant loss of antibacterial activity.

This compound is the mirror image of the active Thiamphenicol molecule. While possessing identical physical and chemical properties in an achiral environment, its interaction with the chiral environment of the bacterial ribosome is profoundly different, rendering it incapable of inhibiting protein synthesis. Understanding the inactivity of this compound is crucial for the stereoselective synthesis and purification of the active pharmaceutical ingredient, ensuring therapeutic efficacy and safety.

Mechanism of Action: A Stereospecific Interaction

Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis[3]. The D-threo isomer binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase step of protein elongation[3]. This binding prevents the attachment of the aminoacyl-tRNA to the A-site of the ribosome, thereby halting the formation of peptide bonds and the extension of the polypeptide chain.

The stereochemistry of the D-threo isomer is paramount for this interaction. The specific orientation of the hydroxyl groups and the dichloroacetyl tail allows for precise hydrogen bonding and hydrophobic interactions within the ribosomal binding pocket. In contrast, this compound, with its inverted stereocenters, cannot achieve the necessary conformational fit to bind effectively to the target site, thus explaining its lack of antibacterial activity.

Figure 1. Stereospecific interaction of Thiamphenicol enantiomers with the bacterial ribosome.

Quantitative Data: A Tale of Two Enantiomers

While the D-threo isomer of Thiamphenicol has been extensively studied for its antibacterial activity, there is a notable absence of direct comparative quantitative data for this compound in the scientific literature. Its inactivity is largely inferred from the well-documented stereospecificity of the broader amphenicol class. The data presented below is for the active D-threo-Thiamphenicol isomer. For this compound, the Minimum Inhibitory Concentration (MIC) is presumed to be significantly higher than the highest concentrations typically tested in standard susceptibility assays.

Table 1: Minimum Inhibitory Concentrations (MIC) of D-threo-Thiamphenicol against Various Bacterial Strains

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.06 - 2 | |

| Haemophilus influenzae | ≤ 0.5 - 2 | |

| Streptococcus pyogenes | ≤ 8 | |

| Gram-positive cocci (various) | 0.5 - 4 | |

| Enterobacteriaceae (various) | 8 - 64 | |

| Bacteroides fragilis | ≤ 12.5 |

Table 2: Comparative Biological Activity of Thiamphenicol Enantiomers

| Enantiomer | Antibacterial Activity (MIC) | Ribosomal Binding Affinity (Kd) |

| D-threo-Thiamphenicol | Active (See Table 1 for specific values) | Demonstrates measurable binding to the 50S ribosomal subunit. |

| This compound | Considered inactive. Specific MIC values are not readily available in the literature but are presumed to be very high (e.g., >128 µg/mL). | Presumed to have negligible binding affinity due to incorrect stereochemistry, preventing effective interaction with the ribosomal target site. |

Note: The inactivity of this compound is based on the established structure-activity relationship of the amphenicol class of antibiotics.

Experimental Protocols

To experimentally verify the differential activity of Thiamphenicol enantiomers, several key assays can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Preparation of Stock Solutions: Prepare stock solutions of D-threo-Thiamphenicol and this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each enantiomer stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted enantiomers. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Figure 2. Experimental workflow for MIC determination by broth microdilution.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This cell-free assay directly measures the effect of a compound on protein synthesis.

Protocol: IVTT Assay

-

System Components: Utilize a commercially available E. coli-based IVTT kit containing cell extract, amino acids, and an energy source.

-

Reporter Gene: Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).

-

Compound Preparation: Prepare serial dilutions of D-threo-Thiamphenicol and this compound in the appropriate buffer.

-

Reaction Setup: In a microplate, combine the IVTT system components, the reporter gene template, and the different concentrations of each enantiomer. Include a no-inhibitor control and a no-template control.

-

Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Signal Detection: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a plate reader.

-

Data Analysis: Plot the signal intensity against the compound concentration and determine the IC50 value (the concentration that inhibits protein synthesis by 50%). For this compound, a significant inhibition is not expected at testable concentrations.

Chiral Separation of Thiamphenicol Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for separating and quantifying the enantiomers of Thiamphenicol.

Protocol: Chiral HPLC

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral selector like cellulose or amylose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with the exact ratio optimized for the specific column and enantiomers.

-

Sample Preparation: Dissolve the Thiamphenicol sample (which may be a racemic mixture or an enriched sample of one enantiomer) in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Column temperature: Controlled, often at ambient or slightly elevated temperatures.

-

Detection wavelength: Set to the UV absorbance maximum of Thiamphenicol (approximately 225 nm).

-

-

Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times.

-

Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas in the chromatogram.

Synthesis and Resolution

The synthesis of Thiamphenicol can be achieved through various routes. For producing the enantiomerically pure active drug, stereoselective synthesis or chiral resolution of a racemic mixture is required.

-

Stereoselective Synthesis: These methods employ chiral catalysts or auxiliaries to direct the formation of the desired D-threo stereoisomer. For example, asymmetric reduction of a ketone precursor can set the stereochemistry at one of the chiral centers, which then directs the stereochemistry of the second chiral center in subsequent steps.

-

Chiral Resolution: A racemic mixture of Thiamphenicol or a precursor can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine). The diastereomers, which have different physical properties, can then be separated by crystallization. The desired enantiomer is subsequently recovered by removing the resolving agent.

The synthesis of this compound would typically involve using the opposite enantiomer of the chiral catalyst or resolving agent used for the synthesis of the active D-threo isomer.

Conclusion

References

- 1. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. EP0674618B1 - Asymmetric process for preparing florfenicol, thiamphenicol, chloramphenicol and oxazoline intermediates - Google Patents [patents.google.com]

Methodological & Application

Chiral Separation of Thiamphenicol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol is a broad-spectrum antibiotic and a structural analogue of chloramphenicol. A key structural feature of thiamphenicol is the presence of two chiral centers, meaning it can exist as four different stereoisomers.[1] The biologically active form is the (1R,2R)-enantiomer. The control and analysis of the enantiomeric purity of thiamphenicol are critical in the pharmaceutical industry to ensure drug efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers.[2]

This document provides detailed protocols for two distinct HPLC-based methods for the chiral separation of thiamphenicol enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Enantioseparation Using a Pirkle-Type Chiral Stationary Phase

This method achieves direct separation of thiamphenicol enantiomers using a (S,S)-Whelk-O1 chiral stationary phase, which is a π-electron acceptor/π-electron donor type CSP.[3][4][5] This CSP demonstrates broad versatility and provides an alternative selectivity compared to more common polysaccharide-based phases.

Experimental Protocol

-

Instrument: Standard HPLC system with UV detection.

-

Sample Preparation: Dissolve the thiamphenicol racemic standard or sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.

-

Chromatographic Conditions: The specific conditions for the separation are detailed in the table below. The mobile phase consists of a mixture of n-hexane and an alcohol modifier. The type and concentration of the alcohol can be adjusted to optimize the separation.

-

Detection: Monitor the elution of the enantiomers using a UV detector at 225 nm.

-

Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas. Calculate the resolution (Rs) and separation factor (α) to evaluate the separation performance.

Data Presentation: Chromatographic Parameters

| Parameter | Condition | Reference |

| HPLC Column | (S,S)-Whelk-O1 Chiral Stationary Phase | |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | |

| Alternative Modifiers: Isopropanol or tert-butanol can be used, which may lead to higher separation factors. | ||

| Flow Rate | 1.0 mL/min (Typical, can be optimized) | |

| Temperature | Ambient | |

| Detection | UV at 225 nm | |

| Injection Volume | 10 - 20 µL |

Expected Results

| Compound | Mobile Phase Modifier | Resolution (Rs) | Separation Factor (α) | Reference |

| Thiamphenicol | Ethanol (10%) | 1.84 | Not Specified | |

| Thiamphenicol | Isopropanol | Not Specified | Higher than Ethanol | |

| Thiamphenicol | tert-Butanol | Not Specified | Higher than Ethanol |

Workflow for Direct Chiral Separation

Caption: Workflow for the direct HPLC chiral separation of Thiamphenicol.

Method 2: Indirect Enantioseparation via Diastereomeric Derivatization

This method involves a chemical reaction to convert the enantiomers into diastereomers using a chiral derivatizing agent. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. This approach is useful when a suitable chiral column is not available or when the direct method does not provide adequate separation.

Experimental Protocol

-

Sample Preparation (Thiamphenicol Base): This method is described for the N-deacylated base of thiamphenicol, which is a common synthetic intermediate.

-

Derivatization Reaction:

-

Dissolve the thiamphenicol base in a suitable solvent (e.g., acetonitrile).

-

Add the chiral derivatizing agent, (R)-alpha-methylbenzyl isothiocyanate.

-

Allow the reaction to proceed to completion to form diastereomeric thioureas. The reaction is typically carried out at room temperature.

-

-

HPLC Analysis:

-

Inject the reaction mixture directly into the HPLC system.

-

Separate the resulting diastereomers using a standard reversed-phase C18 column.

-

-

Detection: Monitor the elution of the diastereomers using a UV detector at 254 nm.

-

Data Analysis: Quantify the original enantiomers based on the peak areas of the corresponding diastereomeric products.

Data Presentation: Derivatization and Chromatographic Parameters

| Parameter | Condition | Reference |

| Analyte | Thiamphenicol Base | |

| Chiral Derivatizing Agent | (R)-alpha-methylbenzyl isothiocyanate | |

| Reaction Product | Diastereomeric thioureas | |

| HPLC Column | Standard C18 Reversed-Phase Column | |

| Mobile Phase | Methanol / Water mixtures | |

| Detection | UV at 254 nm |

Workflow for Indirect Chiral Separation

References

- 1. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hplc.eu [hplc.eu]

- 5. elementlabsolutions.com [elementlabsolutions.com]

Application Notes and Protocols for the Use of Internal Standards in the Chromatographic Analysis of Thiamphenicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamphenicol is a broad-spectrum antibiotic used in both human and veterinary medicine. Accurate quantification of thiamphenicol in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. The use of an internal standard (IS) in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for achieving high accuracy and precision by correcting for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for two primary approaches for selecting an internal standard for thiamphenicol analysis:

-

Stable Isotope-Labeled (SIL) Internal Standard (Thiamphenicol-d3): The gold standard for achiral (routine) quantitative analysis.

-

Enantiomeric Internal Standard (ent-Thiamphenicol): A potential internal standard for chiral separations, where the stereoisomeric composition of thiamphenicol is of interest.

Part 1: Use of Thiamphenicol-d3 as an Internal Standard for Achiral Analysis

The use of a stable isotope-labeled internal standard, such as Thiamphenicol-d3, is the preferred method for the quantitative analysis of thiamphenicol in biological matrices.[1][2] Since deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variations during sample extraction and instrumental analysis.[2]

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods using a stable isotope-labeled internal standard for thiamphenicol quantification.

| Parameter | Method A: Human Plasma[3] | Method B: Animal Tissues | Method C: Eggs[4] |

| Internal Standard | Chlorzoxazone (structural analog) | Chloramphenicol-d5 (SIL IS) | Chloramphenicol-d5 (SIL IS) |

| Linearity Range | 10 - 8000 ng/mL | 0.1 - 20 ng/g | 0.1 - 20 ng/g |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 - 1 ng/g | 0.1 - 1.5 µg/kg |

| Intra-day Precision (%RSD) | < 10% | < 10% | < 8.11% |

| Inter-day Precision (%RSD) | < 12% | < 15% | < 11.30% |

| Accuracy/Recovery | 85 - 115% | 80 - 120% | 90.84 - 108.23% |

Experimental Workflow: Achiral Analysis

Caption: Workflow for thiamphenicol quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Achiral Analysis of Thiamphenicol in Human Plasma

This protocol is based on a protein precipitation method, which is rapid and efficient for plasma samples.

1. Materials and Reagents

-

Thiamphenicol analytical standard

-

Thiamphenicol-d3 internal standard

-

LC-MS grade acetonitrile and methanol

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Standard and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of thiamphenicol and Thiamphenicol-d3 in methanol.

-

Working Standard Solutions: Serially dilute the thiamphenicol stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Thiamphenicol-d3 stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Thiamphenicol-d3 internal standard working solution (100 ng/mL) to all samples except for the blank matrix sample.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the tube for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like 0.1% formic acid.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions:

-

Thiamphenicol: m/z 354.3 → 185.1

-

Thiamphenicol-d3: m/z 357.3 → 185.1 (Note: The precursor ion is shifted by +3 Da due to the deuterium labels, while the product ion may remain the same depending on the fragmentation pattern).

-

Part 2: Use of this compound as an Internal Standard for Chiral Analysis

This compound is the enantiomer of the active D-threo-thiamphenicol. In standard (achiral) chromatography, enantiomers co-elute and are indistinguishable by a mass spectrometer, making this compound unsuitable as an internal standard for routine quantification. However, for applications requiring the separation and quantification of thiamphenicol's stereoisomers, this compound can be an effective internal standard if a chiral stationary phase is used.

The principle is that the chiral column will separate the two enantiomers, allowing for their individual detection and quantification. This compound, being chemically identical to thiamphenicol apart from its stereochemistry, will exhibit very similar extraction recovery and ionization response.

Logical Relationship for Selecting a Chiral Internal Standard

Caption: Decision workflow for selecting an internal standard for thiamphenicol analysis.

Experimental Protocol: Chiral Analysis of Thiamphenicol

This protocol is a representative method based on published chiral separations of thiamphenicol analogs.

1. Materials and Reagents

-

Thiamphenicol analytical standard (D-threo isomer)

-

This compound internal standard (L-threo isomer)

-

LC-MS grade n-hexane, ethanol, and methanol

-

Ultrapure water

2. Sample Preparation

-

Sample preparation would follow similar extraction procedures as in the achiral method (protein precipitation, LLE, or SPE), with the addition of this compound as the internal standard at the beginning of the process.

3. Chiral LC-MS/MS Conditions

-

LC Column: A chiral stationary phase (CSP) column, such as a Whelk-O1 or Chiralpak-AD column, is required for the separation of enantiomers.

-

Mobile Phase: Typically a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., ethanol, methanol). For example, n-Hexane:Ethanol:Methanol (80:10:10, v/v/v).

-

Flow Rate: 1.0 mL/min

-

Detection:

-

UV: Analytes can be monitored at 225 nm.

-